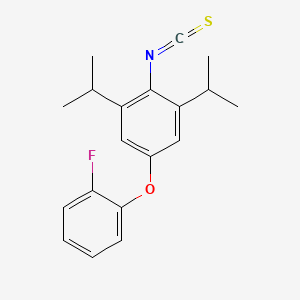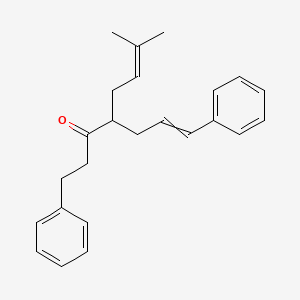
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with an ethyl group at the 2-position and a phenylmethoxy group at the 3-position. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with phenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The use of high-pressure reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinazolinone derivatives: Known for their wide range of pharmacological properties, including antibacterial and anticancer activities.
Uniqueness
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and phenylmethoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
143697-02-3 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-ethyl-3-phenylmethoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
GUWNDHOREAOGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


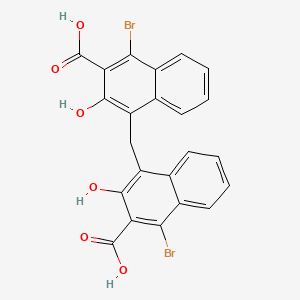
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)
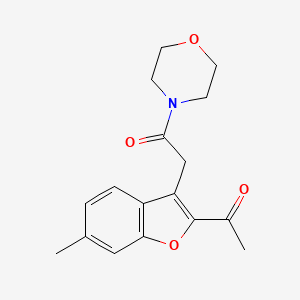

![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)
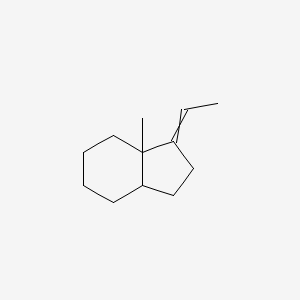

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
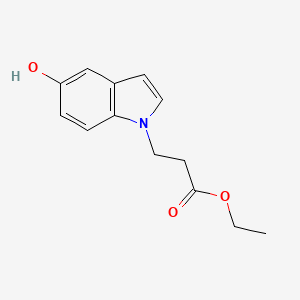

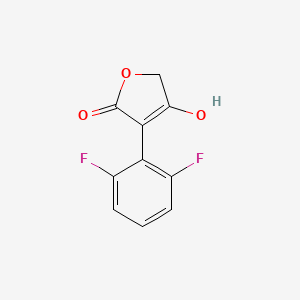
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
